molecular formula C9H11Cl2NO B12124637 2-(2,5-Dichlorophenyl)-2-methoxyethanamine

2-(2,5-Dichlorophenyl)-2-methoxyethanamine

Cat. No.: B12124637
M. Wt: 220.09 g/mol
InChI Key: VPQNVHKFOVSKLV-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-2-methoxyethanamine is an organic compound that belongs to the class of phenylmethanamines It is characterized by the presence of two chlorine atoms attached to the benzene ring and a methoxy group attached to the ethanamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-2-methoxyethanamine typically involves the reaction of 2,5-dichlorobenzaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an oxime intermediate, which is subsequently reduced to the desired amine using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may employ more efficient and cost-effective reducing agents and catalysts to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-2-methoxyethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atoms.

Major Products Formed

    Oxidation: Formation of 2,5-dichlorobenzaldehyde or 2,5-dichlorobenzoic acid.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-2-methoxyethanamine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-2-methoxyethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it may interact with receptors on cell membranes, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dichlorophenyl isothiocyanate
  • 2,5-Dichlorophenol
  • 2,5-Dichlorobenzaldehyde

Uniqueness

2-(2,5-Dichlorophenyl)-2-methoxyethanamine is unique due to its specific structural features, such as the presence of both methoxy and ethanamine groups. These functional groups confer distinct chemical reactivity and biological activity compared to other similar compounds. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C9H11Cl2NO

Molecular Weight

220.09 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)-2-methoxyethanamine

InChI

InChI=1S/C9H11Cl2NO/c1-13-9(5-12)7-4-6(10)2-3-8(7)11/h2-4,9H,5,12H2,1H3

InChI Key

VPQNVHKFOVSKLV-UHFFFAOYSA-N

Canonical SMILES

COC(CN)C1=C(C=CC(=C1)Cl)Cl

Origin of Product

United States

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